4-Azidophlorizin, also known as 4-Azidophlorhizin, is a synthetic compound primarily used as a photoaffinity label in biochemical and physiological research. [, , , , ] It is a derivative of phlorizin, a naturally occurring glucoside known to inhibit sodium-glucose cotransporters (SGLTs). [] 4-Azidophlorizin's structure incorporates an azide group, which makes it sensitive to ultraviolet (UV) light and capable of forming covalent bonds with nearby molecules upon UV irradiation. [, , ] This property makes 4-Azidophlorizin a valuable tool for identifying and studying proteins that interact with phlorizin, particularly SGLTs. [, , ]
4-Azidophlorizin is classified as a photoaffinity labeling agent. It is primarily synthesized in laboratory settings for research purposes, particularly in the fields of biochemistry and pharmacology. The compound's ability to interact specifically with proteins involved in glucose transport makes it valuable for studying related metabolic pathways.
The synthesis of 4-azidophlorizin involves several steps that modify the parent compound, phlorizin. The general synthetic route can be summarized as follows:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 4-azidophlorizin can be represented by its chemical formula, C15H14N4O5. Key features include:
Structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirms the identity and purity of the synthesized compound.
4-Azidophlorizin participates in various chemical reactions primarily due to its azide group. Notable reactions include:
These reactions are crucial for elucidating the mechanisms of glucose transport and identifying potential therapeutic targets.
The mechanism of action of 4-azidophlorizin involves its interaction with the sodium-d-glucose cotransporter proteins located in brush border membranes of intestinal and renal cells. Upon binding to these transporters:
This mechanism provides insights into glucose metabolism and potential pathways for managing conditions like diabetes.
The physical and chemical properties of 4-azidophlorizin include:
These properties are essential for handling and application in laboratory settings.
4-Azidophlorizin has diverse applications in scientific research:
The versatility of 4-azidophlorizin makes it an important compound in both fundamental research and applied sciences.
4-Azidophlorizin (chemical name: 2'-O-(β-D-glucopyranosyl)-4-azidophloretin) is a semisynthetic derivative of the natural product phlorizin. Its molecular structure comprises a glucose moiety β-glycosidically linked to the aglycone phloretin, with a critical azido (-N₃) group substituted at the para position (C-4) of the phloretin's aromatic ring (Figure 1). This strategic modification replaces the hydroxyl group of native phlorizin with a photoreactive azide, while preserving the core structural features essential for binding to sodium-glucose linked transporters. The azido group confers unique photochemical properties, enabling covalent crosslinking to target proteins upon ultraviolet (UV) irradiation.
Table 1: Key Structural Features of 4-Azidophlorizin
Structural Element | Role/Property |
---|---|
β-D-glucopyranosyl moiety | Essential for recognition by sodium-glucose cotransporter substrate-binding sites |
Phloretin aglycone backbone | Provides hydrophobic interactions within the transporter vestibule |
Para-azido group (-N₃) | Enables photoaffinity labeling; replaces para-hydroxyl group of phlorizin |
Molecular weight | ~ 457.4 g/mol |
Binding affinity studies using brush border membrane vesicles from rat kidney demonstrated that 4-azidophlorizin exhibits high-affinity interaction with sodium-glucose cotransporters. Its dissociation constant (Kd') in the presence of a sodium thiocyanate gradient ranged between 3.2 and 5.2 μM, nearly identical to the inhibitory constant (Ki') for competitive inhibition of sodium-dependent D-glucose uptake. This indicates the azido modification does not significantly impair target engagement compared to the parent compound phlorizin [4]. However, species-specific variation exists: its affinity for rabbit transporters was 15-20 times lower than for rat transporters, highlighting subtle interspecies differences in transporter architecture [4] [7].
4-Azidophlorizin was first synthesized and characterized in the early 1980s as part of a concerted effort to develop molecular probes for investigating glucose transport mechanisms. Its development built upon the foundational work of Robert Crane, who in 1960 proposed the sodium-gradient hypothesis for active intestinal glucose absorption – a paradigm-shifting model suggesting glucose transport was coupled to sodium movement [7]. For two decades, researchers lacked tools to directly identify the transporter proteins responsible.
The synthesis of 4-azidophlorizin addressed this need by exploiting the known inhibitory properties of phlorizin while adding photoreactive functionality. The synthesis involved:
Its primary application emerged in photoaffinity labeling experiments. Upon UV exposure (typically 254-300 nm wavelength), the azido group generates a highly reactive nitrene species capable of forming covalent bonds with adjacent amino acid residues in the transporter protein. Seminal studies using intestinal and renal brush border membranes demonstrated that photoactivated 4-azidophlorizin specifically labeled a 72 kDa protein in rabbit intestine, subsequently identified as a component of the sodium-glucose cotransporter system [4]. This provided direct biochemical evidence for Crane's hypothesis and represented a major milestone in membrane transport biology, enabling:
4-Azidophlorizin played a pivotal role in elucidating fundamental principles of sodium-glucose cotransport physiology and pharmacology, particularly in distinguishing Sodium-Glucose Linked Transporter 1 and Sodium-Glucose Linked Transporter 2 isoforms:
Transporter Stoichiometry Confirmation: Competitive binding studies using 4-azidophlorizin helped confirm the differing sodium:glucose coupling ratios between transporter isoforms. Its inhibition kinetics demonstrated that high-affinity transporters (later identified as Sodium-Glucose Linked Transporter 2) exhibit a 1 Na⁺:1 glucose stoichiometry, while lower-affinity transporters (Sodium-Glucose Linked Transporter 1) transport 2 Na⁺:1 glucose [7].
Sodium Dependence Characterization: 4-Azidophlorizin binding exhibited strict sodium dependence, mirroring functional glucose transport. Studies in membrane vesicles showed maximal binding occurred under inwardly directed sodium gradients, directly linking sodium binding to conformational changes that create the high-affinity phlorizin-binding site [4] [7].
Isoform Differentiation: While 4-azidophlorizin labels both Sodium-Glucose Linked Transporter 1 and Sodium-Glucose Linked Transporter 2, its higher relative affinity for Sodium-Glucose Linked Transporter 2 (reflecting phlorizin's selectivity profile) facilitated early functional differentiation of these isoforms before molecular cloning. Quantitative binding assays revealed approximately 90% of renal cortical sodium-dependent phlorizin binding (attributable to Sodium-Glucose Linked Transporter 2) could be inhibited by 4-azidophlorizin [3] [4].
Transporter Topology Mapping: Photoaffinity labeling with 4-azidophlorizin, combined with proteolytic digestion, provided early insights into transporter structure. Labeling occurred within hydrophobic membrane-spanning domains, suggesting the glucose/phlorizin binding site resides within the transporter's transmembrane helices rather than extracellular loops [4] [7].
Table 2: Key Contributions of 4-Azidophlorizin to SGLT Biology
Research Area | Contribution |
---|---|
Transporter Identification | Covalently labeled 72 kDa protein as the functional SGLT |
Binding Site Characterization | Confirmed competitive inhibition with D-glucose |
Sodium Coupling Mechanism | Demonstrated Na⁺-dependence of high-affinity binding |
Species Comparison | Revealed significant affinity differences (rat vs. rabbit) |
Structural Studies | Provided molecular weight data prior to gene cloning |
Recent investigations have revealed unexpected therapeutic dimensions for 4-azidophlorizin unrelated to its classical Sodium-Glucose Linked Transporter inhibition:
Hepatic Steatosis Intervention: A 2022 study demonstrated that 4-azidophlorizin alleviates non-alcoholic fatty liver disease in murine models. Mechanistically, it promotes degradation of geranylgeranyl diphosphate synthase via the ubiquitin-proteasome pathway. This enzyme is critical for protein prenylation and lipid metabolism; its downregulation inhibited lipid accumulation in primary hepatocytes and reduced lipogenic gene expression. High-fat diet-induced mice treated with 4-azidophlorizin showed significant attenuation of hepatic steatosis and improved liver injury markers, suggesting potential application for metabolic disorders beyond diabetes [1].
Molecular Probe Development: The success of 4-azidophlorizin as a photoaffinity label established a design template for targeted covalent inhibitors. This approach informed the development of newer generation gliflozins like bexagliflozin, which features strategic modifications to the phlorizin backbone (e.g., cyclopropyloxyethoxy group) to enhance Sodium-Glucose Linked Transporter 2 selectivity and pharmacokinetic properties [6].
Allosteric Mechanism Exploration: Evidence suggests 4-azidophlorizin's aglycone binds within the access vestibule of transporters, influencing the orientation of the glucoside moiety within the substrate-binding pocket. This synergistic interaction established the pharmacophore model where variations in both sugar and aglycone components critically determine inhibitor specificity and potency – principles directly applied to optimize clinical Sodium-Glucose Linked Transporter 2 inhibitors [5].
These findings underscore 4-azidophlorizin's enduring scientific value, transitioning from a specialized research tool to a compound revealing novel metabolic pathways and inspiring therapeutic strategies for conditions like non-alcoholic fatty liver disease through mechanisms distinct from renal glucose handling.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3